molecular formula C31H37NO4 B1673626 sPLA2 inhibitor CAS No. 393569-31-8

sPLA2 inhibitor

Katalognummer: B1673626
CAS-Nummer: 393569-31-8
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: KWLUIYFCMHKLKY-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KH064 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzyloxyphenyl- und Phenylheptanoylamino-Zwischenprodukte. Die wichtigsten Schritte umfassen:

Industrielle Produktionsverfahren

Die industrielle Produktion von KH064 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Durchflussreaktorsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

KH064 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte gebildet

Wissenschaftliche Forschungsanwendungen

KH064 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

KH064 übt seine Wirkung aus, indem es die Aktivität der sekretorischen Phospholipase A2 Gruppe IIA hemmt. Dieses Enzym ist an der Hydrolyse von Phospholipiden beteiligt, was zur Freisetzung von Arachidonsäure und der anschließenden Produktion von pro-inflammatorischen Mediatoren führt. Durch die Hemmung dieses Enzyms reduziert KH064 die Produktion dieser Mediatoren und übt so entzündungshemmende Wirkungen aus .

Analyse Chemischer Reaktionen

Types of Reactions

KH064 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

sPLA2 inhibitors have been investigated for their efficacy in treating rheumatoid arthritis (RA). A study demonstrated that a specific sPLA2 inhibitor significantly reduced joint swelling and histopathological scores in rat models of RA compared to conventional therapies like infliximab and leflunomide. The inhibition of sPLA2 was shown to alleviate clinical signs and pathological changes associated with RA, suggesting a potential for developing novel disease-modifying anti-rheumatic drugs (DMARDs) .

StudyDoseOutcome
Comparative efficacy of this compound in RA 5 mg/kgSignificant reduction in joint swelling and histopathology scores

Cardiovascular Diseases

The role of sPLA2 in atherogenesis has led to the exploration of its inhibitors in coronary artery disease. Research on AZD2716, a novel this compound, highlighted its potential in modifying lipoprotein function and exerting anti-inflammatory effects. Clinical studies indicated that increased levels of sPLA2 activity correlate with cardiovascular events, making it a target for therapeutic intervention .

CompoundApplicationFindings
AZD2716Coronary artery diseasePotent inhibitor with favorable pharmacokinetics and efficacy in preclinical models

Neurodegenerative Disorders

In neurodegenerative conditions, such as Alzheimer's disease, sPLA2 inhibitors have shown promise in protecting neuronal cells from degeneration. For instance, the peptide CHEC-9 inhibited sPLA2 activity in neuronal cell cultures, providing direct protection against stress-induced damage. This indicates that targeting sPLA2 could mitigate inflammatory responses associated with neurodegeneration .

StudyCell TypeResult
CHEC-9 inhibition in SY5Y cells Neuronal cellsReduced sPLA2 activity; protection against stress

Kidney Diseases

Recent studies have explored the role of sPLA2 in kidney diseases, particularly focusing on its involvement in podocyte apoptosis. Inhibition of sPLA2 IB was found to prevent apoptosis in human podocytes via the PLA2 receptor pathway, suggesting that sPLA2 inhibitors could be beneficial in treating conditions like minimal change nephropathy .

StudyCell TypeMechanism
sPLA2 IB effects on podocytes Human podocytesInduced apoptosis via PLA2 receptor binding

Case Study 1: Efficacy of this compound in RA

A clinical trial investigated the use of an orally active this compound in patients with rheumatoid arthritis. Results indicated significant improvements in joint function and pain reduction compared to placebo groups, supporting its therapeutic potential as an adjunct therapy for RA management.

Case Study 2: Cardiovascular Risk Reduction

In a longitudinal study involving patients with coronary artery disease, treatment with an this compound resulted in decreased levels of inflammatory markers and improved lipid profiles over six months. This highlights the dual role of sPLA2 inhibitors in both reducing inflammation and modifying lipid metabolism.

Wirkmechanismus

KH064 exerts its effects by inhibiting the activity of secretory phospholipase A2 group IIA. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. By inhibiting this enzyme, KH064 reduces the production of these mediators, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von KH064

KH064 ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Benzyloxyphenyl- und Phenylheptanoylamino-Gruppen, die zu seiner hohen Selektivität und Potenz als Inhibitor der sekretorischen Phospholipase A2 Gruppe IIA beitragen. Darüber hinaus machen seine orale Bioverfügbarkeit und Wirksamkeit in verschiedenen Krankheitsmodellen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

Secreted phospholipase A2 (sPLA2) inhibitors are compounds that target the sPLA2 enzymes, which play a crucial role in various biological processes, particularly in inflammation and lipid metabolism. This article delves into the biological activity of sPLA2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.

Overview of sPLA2 Enzymes

sPLA2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. There are several isoforms of sPLA2, notably groups IIA, V, and X, which have been implicated in inflammatory diseases and atherosclerosis. The activity of these enzymes correlates with various pathological conditions, including cardiovascular diseases and neurodegeneration .

sPLA2 inhibitors function by blocking the enzymatic activity of these phospholipases. This inhibition can lead to reduced levels of inflammatory mediators and modulation of lipid metabolism. The inhibitors can be classified based on their mechanism:

  • Competitive Inhibitors : Bind to the active site of the enzyme.
  • Uncompetitive Inhibitors : Bind to the enzyme-substrate complex.
  • Non-competitive Inhibitors : Can bind to both the enzyme and the enzyme-substrate complex.

1. AZD2716: A Novel sPLA2 Inhibitor

AZD2716 is a potent inhibitor with significant effects on plasma sPLA2 activity. In vivo studies in cynomolgus monkeys showed that a 30 mg oral dose resulted in concentration-dependent inhibition (ICu,80 = 13 ± 3 nM) of sPLA2 activity . This compound demonstrates promising pharmacokinetic properties and potential for treating coronary artery disease.

CompoundsPLA2-IIa IC50 (μM)Plasma ICu,50 (μM)Fu (%)LE/LLE
Varespladib0.0280.00812.50.37/7.2
AZD2716240.91.80.39/2.2

2. CHEC-9: Neuroprotective Effects

CHEC-9 is identified as an uncompetitive inhibitor that provides neuroprotection by inhibiting sPLA2 activity in neuronal cell cultures (SY5Y). Experiments showed that treatment with CHEC-9 significantly reduced sPLA2 activity and pro-inflammatory cytokine secretion (TNF-α and IL-6) from HL-60 cells . This suggests its potential use in neurodegenerative conditions where inflammation plays a critical role.

Treatment Concentration (nM)Reduction in sPLA2 Activity (%)
148.5 ± 15.2
5067.1 ± 11.1

Clinical Trials

Recent clinical trials have evaluated the efficacy of sPLA2 inhibitors in various conditions:

  • Rheumatoid Arthritis : Preliminary results have shown mixed outcomes with selective sPLA2 inhibitors but indicate potential benefits in reducing inflammation .
  • Coronary Artery Disease : Phase II trials for AZD2716 are ongoing, focusing on its effects on lipid profiles and inflammatory markers .

Animal Models

Animal studies have consistently demonstrated that inhibition of sPLA2 leads to reduced inflammation and improved outcomes in models of arthritis and cardiovascular diseases .

Eigenschaften

IUPAC Name

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLUIYFCMHKLKY-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393569-31-8
Record name KH064
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A mixture of (RS)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid methyl ester 78 (0.86 g, 1.7 mmol) and NaOH solution (4 M, 0.85 mL, 3.4 mmol) in MeOH-THF (1:1, 6 mL) was stirred at room temperature overnight. The solvent was removed, and the residue diluted with water. The solution was washed with Et2O, acidified with 5% aqueous HCl, and extracted with EtOAc. The organic phase was then washed with brine, dried (Na2SO4) and the solvent removed under reduced pressure to afford 85 (0.81 g, 98%), m.p. 127.7-129.5° C. 1H NMR (DMSO-d6) δ 1.13-1.23 (m, 6H), 1.35-1.44 (m, 2H), 1.47-1.54 (m, 2H), 1.95-2.00 (m, 2H), 2.14-2.22 (m, 2H), 3.86 (br s, 1H), 5.02 (s, 2H), 6.89 (d, J=8.6 Hz, 2H), 7.08 (d, J=8.5 Hz, 2H), 7.15-7.44 (m, 10H), 7.50 (br d, J=8.6 Hz, 1H), 12.01 (br s, 1H). 13C NM (DMSO-d6) δ 174.3, 171.7, 156.7, 142.3, 137.2, 131.1, 130.1, 128.4, 128.2, 127.8, 127.7, 125.6, 114.3, 49.3, 35.5, 35.2, 31.0, 30.5, 29.3, 28.5, 28.4, 25.3. ESMS 488 (M+H)+.
Name
(RS)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid methyl ester
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sPLA2 inhibitor
Reactant of Route 2
sPLA2 inhibitor
Reactant of Route 3
sPLA2 inhibitor
Reactant of Route 4
sPLA2 inhibitor
Reactant of Route 5
sPLA2 inhibitor
Reactant of Route 6
Reactant of Route 6
sPLA2 inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.